Cryptofolione vs. 7',8'-Dihydroobolactone: Comparative Antiparasitic Activity Against Different Trypanosoma Species
Cryptofolione demonstrates a 77% reduction in T. cruzi trypomastigotes at a concentration of 250 µg/mL, indicating activity against the Chagas disease pathogen [1]. In contrast, the structurally related α-pyrone 7',8'-dihydroobolactone has no reported activity against T. cruzi, but instead inhibits Trypanosoma brucei brucei with an IC50 of 2.8 µM [2]. This species-specific activity profile is critical for selecting the correct compound for target organism research.
| Evidence Dimension | Antiparasitic Activity (Species-Specific) |
|---|---|
| Target Compound Data | Reduces T. cruzi trypomastigotes by 77% at 250 µg/mL |
| Comparator Or Baseline | 7',8'-Dihydroobolactone: IC50 of 2.8 µM against T. brucei brucei |
| Quantified Difference | Different primary parasitic target: T. cruzi vs. T. brucei |
| Conditions | In vitro cell culture; T. cruzi trypomastigotes and T. brucei brucei assays |
Why This Matters
For research focused on Chagas disease (T. cruzi), cryptofolione is the appropriate candidate, whereas 7',8'-dihydroobolactone is better suited for studies on African trypanosomiasis (T. brucei).
- [1] Schmeda-Hirschmann G, et al. Cryptofolione derivatives from Cryptocarya alba fruits. J Pharm Pharmacol. 2001 Apr;53(4):563-7. View Source
- [2] Davis RA, et al. 7′,8′-Dihydroobolactone, a typanocidal α-pyrone from the rainforest tree Cryptocarya obovata. Bioorg Med Chem Lett. 2010 May 25;20(10):3192-4. View Source
